MFCD18318584
Description
However, based on analogous MDL entries in the literature (e.g., MFCD13195646, MFCD11044885), it can be inferred that such compounds are typically boron-containing aromatic derivatives or heterocyclic structures used in pharmaceutical and materials science research. For the purpose of this comparison, we will focus on CAS 1046861-20-4 (MDL: MFCD13195646) from as a representative example.
Properties
IUPAC Name |
2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-7(4-10(11)14(16,17)18)9-6-19-12(15)5-8(9)13(20)21/h2-6H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWIYLRYZPWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688408 | |
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-92-9 | |
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Top-down methods: These involve the exfoliation of layers through techniques such as ultrasonic-assisted exfoliation, mechanically forced exfoliation, and chemically derived exfoliation.
Bottom-up methods: These involve the direct synthesis of the compound from smaller precursors under controlled conditions.
Chemical Reactions Analysis
MFCD18318584 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MFCD18318584 has various scientific research applications, including:
Chemistry: It is used in the synthesis of other chemical compounds and in studying reaction mechanisms.
Biology: It is used in biological assays and experiments to study its effects on biological systems.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various industrial products and materials.
Comparison with Similar Compounds
Key Properties of CAS 1046861-20-4 :
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Log Po/w (XLOGP3) : 2.15
- Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions .
- Bioavailability : Moderate (Score: 0.55), with high GI absorption and BBB permeability .
This compound is synthesized via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water at 75°C, reflecting methodologies common to organoboron reagents .
Comparison with Similar Compounds
The following analysis compares CAS 1046861-20-4 with structurally and functionally analogous compounds from , and 6.
Structural and Physicochemical Properties
Key Observations :
- Log Po/w : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit moderate hydrophobicity (Log P ~2.15), comparable to halogenated aromatics like CAS 1761-61-1 (Log P 2.30) .
- Solubility : Brominated compounds (e.g., CAS 1761-61-1) show higher aqueous solubility (0.69 mg/mL) due to polar functional groups (e.g., -COOH) .
- Synthetic Accessibility : Heterocyclic compounds (e.g., CAS 918538-05-3) require fewer synthetic steps (Score: 1.98), making them preferable for high-throughput applications .
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